molecular formula C3BrCl2NS B6227150 5-bromo-2,4-dichloro-1,3-thiazole CAS No. 533886-41-8

5-bromo-2,4-dichloro-1,3-thiazole

Cat. No.: B6227150
CAS No.: 533886-41-8
M. Wt: 232.91 g/mol
InChI Key: VXWJHQWLNFDPAC-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,4-dichloro-1,3-thiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of cuprous bromide in hydrobromic acid, followed by diazotization and subsequent bromination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichloro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, cuprous bromide, and hydrogenation catalysts such as spongy nickel. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Bromo-2,4-dichloro-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dichloro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-2,4-dichloro-1,3-thiazole include other halogenated thiazoles such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of bromine and chlorine substituents, which can impart distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of specialized pharmaceuticals and advanced materials .

Properties

IUPAC Name

5-bromo-2,4-dichloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrCl2NS/c4-1-2(5)7-3(6)8-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJHQWLNFDPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrCl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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